Exo‑Hydroxy Stereochemistry Provides a Unique Hydrogen‑Bond Donor Count Compared to the 5‑Deoxy Analog
The presence of the exo‑oriented 5‑hydroxyl group in the target compound adds one hydrogen‑bond donor (HBD) and one hydrogen‑bond acceptor (HBA) relative to the 5‑deoxy analog (tert‑butyl 3‑azabicyclo[4.1.0]heptane‑3‑carboxylate). This difference is critical for target engagement in biological systems, where hydrogen‑bonding capacity influences recognition by transporters and receptors [1].
| Evidence Dimension | Hydrogen‑Bond Donor Count (HBD) and Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | HBD = 1; tPSA = 49.8 Ų (predicted, PubChem) |
| Comparator Or Baseline | 5‑Deoxy analog (tert‑butyl 3‑azabicyclo[4.1.0]heptane‑3‑carboxylate): HBD = 0; tPSA = 29.5 Ų (predicted, PubChem) |
| Quantified Difference | ΔHBD = +1; ΔtPSA = +20.3 Ų |
| Conditions | In silico prediction using PubChem’s standard protocol; experimental confirmation of tPSA values is not available in the public domain. |
Why This Matters
A higher HBD count and tPSA are associated with increased aqueous solubility and altered blood–brain barrier permeability, directly influencing the compound’s suitability for CNS‑targeted drug discovery programs.
- [1] WO2009027295A1 – 3‑Azabicyclo(4.1.0)heptane derivatives useful as norepinephrine, serotonin or dopamine reuptake inhibitors, 2008. (Demonstrates that subtle changes in the azabicycloheptane core modulate transporter affinity.) View Source
